molecular formula C16H16O3 B311179 2,5-Dimethylphenyl 3-methoxybenzoate

2,5-Dimethylphenyl 3-methoxybenzoate

Cat. No.: B311179
M. Wt: 256.3 g/mol
InChI Key: HIDOQQLXTRDHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylphenyl 3-methoxybenzoate is an aromatic ester featuring a benzoate core substituted with a methoxy group at the 3-position and a 2,5-dimethylphenyl ester group. This structure combines electron-donating (methyl) and electron-withdrawing (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2,5-dimethylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-11-7-8-12(2)15(9-11)19-16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3

InChI Key

HIDOQQLXTRDHNI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Methoxy/Methyl Substituents

Key analogs include methyl 3-methoxybenzoate and methyl 3,5-dimethoxybenzoate , which share the methoxy-substituted benzoate moiety but lack the dimethylphenyl group. These compounds exhibit differences in lipophilicity and steric bulk, impacting solubility and reactivity. For example:

Compound Substituents Key Properties Reference
2,5-Dimethylphenyl 3-methoxybenzoate 3-OCH₃, 2,5-(CH₃)₂C₆H₃O High lipophilicity (predicted)
Methyl 3-methoxybenzoate 3-OCH₃, COOCH₃ Lower molecular weight
Methyl 3,5-dimethoxybenzoate 3,5-(OCH₃)₂, COOCH₃ Enhanced electron withdrawal

Bioactive Carboxamides with Disubstituted Phenyl Groups

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (from ) shares the 2,5-dimethylphenyl substituent but replaces the benzoate ester with a carboxamide linked to a naphthalene system. This compound demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), highlighting the importance of substituent position and electronic effects .

Compound Core Structure PET Inhibition (IC₅₀) Key Features
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide ~10 µM Electron-withdrawing substituents enhance activity
This compound Benzoate ester Not reported Predicted moderate activity due to ester group

The carboxamide’s superior PET inhibition may arise from hydrogen-bonding capability (via -NH and -OH groups), which the ester lacks. However, the shared 2,5-dimethylphenyl group in both compounds suggests that lipophilicity and substituent orientation are critical for membrane penetration and target binding.

Triazine-Based Herbicides ( and )

Triazine derivatives like methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () feature complex heterocyclic cores with methoxy and aryloxy substituents. These compounds often target photosystem II (PSII) but differ mechanistically from benzoates due to their triazine-mediated interactions .

Property Triazine Derivatives This compound
Core Structure 1,3,5-Triazine Benzoate ester
Key Substituents Multiple methoxy/aryloxy groups Single methoxy, dimethylphenyl
Biological Target PSII (via triazine binding) Unclear; potential PSII interaction
Synthetic Complexity High (multi-step synthesis) Likely moderate

Key Research Findings and Data Gaps

  • Substituent Position Matters : 2,5-Dimethylphenyl analogs (e.g., in carboxamides) show higher bioactivity than 3,5-dimethyl isomers, likely due to optimized steric and electronic profiles .
  • Ester vs. Carboxamide : Carboxamides generally exhibit stronger PET inhibition than esters, but esters may offer better environmental stability .
  • Data Limitations : Melting points, solubility, and explicit bioactivity data for this compound are absent in the evidence, necessitating further experimental studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.